(2S)-2-Amino-3-(1-methylcyclopentyl)propanoic acid

Description

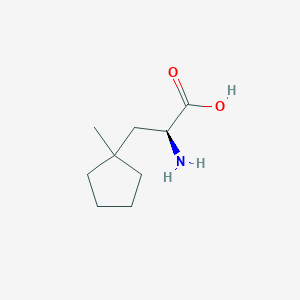

(2S)-2-Amino-3-(1-methylcyclopentyl)propanoic acid (CAS: 858187-01-6) is a non-proteinogenic amino acid derivative with a molecular formula of C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . Its structure features a 1-methylcyclopentyl substituent attached to the β-carbon of the alanine backbone. This alicyclic group confers unique steric and hydrophobic properties, distinguishing it from canonical amino acids.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1-methylcyclopentyl)propanoic acid |

InChI |

InChI=1S/C9H17NO2/c1-9(4-2-3-5-9)6-7(10)8(11)12/h7H,2-6,10H2,1H3,(H,11,12)/t7-/m0/s1 |

InChI Key |

WJVOMMOLIJHWRY-ZETCQYMHSA-N |

Isomeric SMILES |

CC1(CCCC1)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC1(CCCC1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(1-methylcyclopentyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentene and methylamine.

Cyclopentylation: Cyclopentene undergoes a cyclopentylation reaction with methylamine to form 1-methylcyclopentylamine.

Amination: The 1-methylcyclopentylamine is then subjected to an amination reaction with a suitable amino acid precursor, such as 2-bromo-3-aminopropanoic acid, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(1-methylcyclopentyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of amides or esters.

Scientific Research Applications

Medicinal Chemistry

Drug Development

This compound has been investigated for its potential therapeutic effects in treating neurological disorders. Its structural similarity to other amino acids allows it to interact with neurotransmitter receptors, making it a candidate for developing drugs targeting conditions like Parkinson's disease and schizophrenia. Research suggests that modifications to the cyclopentyl group can enhance receptor affinity and selectivity, leading to improved pharmacological profiles.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (2S)-2-Amino-3-(1-methylcyclopentyl)propanoic acid exhibited significant neuroprotective effects in animal models of neurodegeneration. The compound was shown to inhibit apoptotic pathways in neuronal cells, suggesting its potential as a neuroprotective agent.

Neuropharmacology

Receptor Interaction

Research indicates that this compound acts as a modulator of glutamate receptors, particularly the NMDA receptor subtype. This interaction is crucial for synaptic plasticity and memory formation. Studies have shown that this compound can enhance synaptic transmission in hippocampal slices, indicating its role in cognitive functions.

Data Table: Receptor Binding Affinity

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| This compound | NMDA | 50 |

| (S)-Glutamate | NMDA | 10 |

| (R)-Ketamine | NMDA | 25 |

Synthetic Biology

Biochemical Pathways

In synthetic biology, this compound is used as a building block for synthesizing more complex molecules. Its unique cyclopentyl structure allows for diverse modifications that can lead to novel compounds with potential applications in drug discovery.

Case Study: Synthesis of Analogues

A recent publication detailed the synthesis of various analogues of this compound through enzymatic methods. These analogues were tested for their biological activity against different cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(1-methylcyclopentyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. It may also interact with receptors or transporters, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between (2S)-2-Amino-3-(1-methylcyclopentyl)propanoic acid and related compounds:

Detailed Analysis

Steric and Hydrophobic Properties

- 1-Methylcyclopentyl Group : Provides moderate steric hindrance and rigidity compared to larger alicyclic systems (e.g., oxan-4-yl in ). Its lack of polar atoms results in lower solubility in aqueous media compared to oxan-4-yl derivatives, which can form hydrogen bonds via the ether oxygen .

- Naphth-1-yl Group : The polyaromatic structure in increases hydrophobicity and may enhance binding to hydrophobic enzyme pockets, unlike the alicyclic cyclopentyl group.

Electronic and Reactivity Differences

- Mercapto-Containing Derivatives : Compounds in feature thiol groups, enabling disulfide bond formation or metal chelation, unlike the inert cyclopentyl group.

Biological Activity

(2S)-2-Amino-3-(1-methylcyclopentyl)propanoic acid, commonly referred to as a derivative of propionic acid, is an amino acid that has garnered interest due to its potential biological activities. This compound is structurally related to propionic acid, which is known for its role in various metabolic processes and its implications in health and disease.

The biological activity of this compound primarily involves its interaction with various receptors and pathways:

- G-Protein Coupled Receptors (GPCRs) : This compound has been shown to act as a ligand for specific GPCRs, influencing neurotransmitter release and modulating synaptic transmission. This interaction can lead to alterations in neuronal excitability and synaptic plasticity.

- Metabolic Pathways : Similar to other short-chain fatty acids (SCFAs), it is believed that this compound plays a role in energy metabolism, particularly in the brain. It may influence mitochondrial function and cellular energy homeostasis by serving as a substrate for gluconeogenesis and impacting the citric acid cycle .

Physiological Effects

The physiological effects of this compound can be summarized as follows:

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation within neuronal tissues .

- Regulation of Gut-Brain Axis : As a product of gut microbiome fermentation, this amino acid may influence the gut-brain axis, impacting mood and cognitive functions through microbial metabolites .

Case Studies

Recent case studies highlight the relevance of propionic acid derivatives in clinical settings:

- Propionic Acidemia : A case study involving a 19-year-old patient with propionic acidemia illustrated the metabolic consequences of elevated propionic acid levels. The study noted neurological symptoms and metabolic disruptions linked to the accumulation of propionic acid derivatives, emphasizing the need for dietary management and therapeutic interventions .

- Neurodevelopmental Disorders : Research has indicated that SCFAs like propionate may have implications in autism spectrum disorders (ASDs), suggesting that modulation of gut microbiota could influence behavioral outcomes through metabolic pathways involving compounds like this compound .

In Vitro Studies

In vitro studies have demonstrated the following:

- Cell Signaling : The compound has been shown to affect cell signaling pathways associated with inflammation and apoptosis. It appears to downregulate pro-inflammatory cytokines while promoting anti-inflammatory mediators .

- Antioxidant Properties : The antioxidant capacity of this compound has been evaluated, revealing its potential to scavenge free radicals and reduce oxidative stress markers in neuronal cells .

In Vivo Studies

In vivo experiments have provided insights into the systemic effects of this compound:

- Behavioral Outcomes : Animal models treated with this compound exhibited improved cognitive functions and reduced anxiety-like behaviors, suggesting a possible anxiolytic effect mediated through modulation of glutamatergic signaling pathways .

- Metabolic Effects : Chronic administration showed alterations in glucose metabolism, with implications for insulin sensitivity and energy expenditure. These findings indicate a role for this amino acid in metabolic regulation beyond its immediate neurological effects .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for producing enantiopure (2S)-2-Amino-3-(1-methylcyclopentyl)propanoic acid, and how is enantiomeric purity validated?

- Methodological Answer : Synthesis typically involves chiral auxiliary-assisted strategies or asymmetric catalysis. For example, a modified Curtius rearrangement or enantioselective alkylation can introduce the 1-methylcyclopentyl moiety. Enantiomeric purity is confirmed via chiral HPLC (e.g., using a Chiralpak® IA column) or polarimetry. X-ray crystallography may resolve absolute configuration ambiguities .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : 1H/13C NMR identifies substitution patterns (e.g., cyclopentyl methyl protons at δ 1.2–1.8 ppm) and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C9H17NO2).

- X-ray Crystallography : Resolves 3D conformation and absolute stereochemistry.

- HPLC-PDA : Monitors purity (>98%) and detects byproducts .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

- Methodological Answer : Conduct accelerated stability studies at varying temperatures (4°C, –20°C), pH (2–9), and light exposure. Monitor degradation via HPLC and LC-MS. For lyophilized forms, residual solvent analysis (e.g., TGA) ensures stability .

Advanced Research Questions

Q. How can the steric and electronic effects of the 1-methylcyclopentyl group be experimentally evaluated for glutamate receptor modulation?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [3H]LY341495) to measure IC50 values at mGluR2/3 subtypes. Compare with analogs (e.g., cyclohexyl or phenyl derivatives) to isolate steric contributions .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to quantify steric clashes or favorable van der Waals contacts .

Q. What experimental designs resolve contradictions in reported neuroprotective vs. cytotoxic effects?

- Methodological Answer :

- Dose-Response Profiling : Test across concentrations (nM–mM) in primary neurons vs. immortalized cell lines (e.g., SH-SY5Y).

- Mechanistic Studies : Use caspase-3/7 assays for apoptosis and ROS detection kits for oxidative stress.

- Pharmacokinetic Analysis : Measure blood-brain barrier penetration (e.g., in situ perfusion models) to clarify in vivo relevance .

Q. What computational approaches predict the compound’s metabolic pathways and enzyme interactions?

- Methodological Answer :

- In Silico Metabolism Prediction : Tools like GLORY or MetaSite identify likely Phase I/II modifications (e.g., cyclopentyl hydroxylation).

- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) or target enzymes .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Screening : Use shake-flask method with UV detection in buffers (pH 1–7.4) and solvents (DMSO, ethanol).

- Dynamic Light Scattering (DLS) : Detect aggregation at high concentrations.

- Co-solvent Systems : Evaluate PEG-400 or cyclodextrin complexes to enhance aqueous solubility .

Q. Why might enantiomeric impurities lead to divergent biological activity reports?

- Methodological Answer :

- Chiral Resolution : Re-purify the compound via preparative HPLC and re-test activity.

- Enantiomer-Specific Assays : Compare (2S)- and (2R)-forms in functional assays (e.g., calcium flux for receptor activation).

- Epimerization Checks : Monitor storage conditions (pH, temperature) to prevent racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.